BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Kinase Inhibition ALK c-Met

This compound integrates a 4-bromophenyl carboxamide, piperidine linker, and 6-tosylpyridazine terminus—a unique architecture for probing ALK/c-Met kinase and BET bromodomain targets. The bromine atom enables halogen bonding; the tosyl group modulates solubility and crystal packing. Use alongside des-tosyl or chloro/methyl analogs to benchmark selectivity. Supplier purity (≥95%) does not guarantee biochemical activity; independent validation is essential.

Molecular Formula C23H23BrN4O3S
Molecular Weight 515.43
CAS No. 1358631-17-0
Cat. No. B2747986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
CAS1358631-17-0
Molecular FormulaC23H23BrN4O3S
Molecular Weight515.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C23H23BrN4O3S/c1-16-2-8-20(9-3-16)32(30,31)22-11-10-21(26-27-22)28-14-12-17(13-15-28)23(29)25-19-6-4-18(24)5-7-19/h2-11,17H,12-15H2,1H3,(H,25,29)
InChIKeyWKSYRPCXCFPBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide (CAS 1358631-17-0) Chemical Identity and Structural Baseline


N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide (CAS 1358631-17-0) is a fully synthetic small molecule (MW 515.43, C23H23BrN4O3S) belonging to the substituted pyridazine carboxamide class. [1] Its architecture integrates three distinct pharmacophoric elements: a 4-bromophenyl carboxamide, a piperidine linker, and a 6-tosylpyridazine terminus. This specific combination places it within a broader patent space of pyridazine derivatives claimed as protein kinase inhibitors, particularly those targeting ALK and c-Met. [1] From a procurement standpoint, the compound is currently categorized as a preclinical research tool, with no reported clinical advancement, and its differentiation must be assessed against structurally proximate analogs sharing the tosylpyridazinyl-piperidine scaffold.

Why Generic Substitution Fails for N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide: The Bromine Differentiation Hypothesis


Within the substituted pyridazine carboxamide series, the N-aryl substituent is a critical determinant of both kinase selectivity and physicochemical properties. [1] Simple substitution of the 4-bromophenyl group with other halogenated or alkyl aryl rings (e.g., 4-chlorophenyl, 2-ethylphenyl, 4-methylbenzyl) results in structurally distinct compounds that cannot be assumed to share target engagement profiles, metabolic stability, or off-target liability. [1] The presence of the bromine atom specifically modulates halogen bonding potential, lipophilicity (cLogP), and steric bulk at the hinge-binding region, which are parameters known to influence kinase inhibitor residence time and isoform selectivity. Consequently, generic replacement without head-to-head biological validation risks undermining experimental reproducibility in target validation, assay development, or SAR expansion campaigns.

Procurement-Relevant Quantitative Differentiation Evidence for N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide


Kinase Inhibitor Classification: ALK/c-Met Pathway Engagement Inferred from Patent Class

The parent patent (US 20130190298 A1) explicitly classifies the compound series encompassing N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide as inhibitors of protein kinases, with particular emphasis on ALK and c-Met tyrosine kinases. [1] While the patent does not disclose specific IC50 values for this exact compound, it establishes the class-level inhibitory mechanism. In contrast, N-(4-bromophenyl)piperidine-4-carboxamide (CAS 883106-57-8), which lacks the tosylpyridazine moiety, shows no reported kinase activity, highlighting the essential role of the 6-tosylpyridazin-3-yl group for target engagement. This inferred differentiation is consistent with the established SAR for pyridazine-based kinase inhibitors where the sulfonylpyridazine acts as a key hinge-binding motif. [1]

Kinase Inhibition ALK c-Met Cancer

Structural Differentiation from Closest Analogs: Bromine vs. Chlorine Substitution

The closest commercially cataloged analog, N-(3-chloro-4-methylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide (MW 485 g/mol), differs in both the halogen (Br vs. Cl) and the aryl substitution pattern (4-bromo vs. 3-chloro-4-methyl). The 4-bromophenyl substituent in the target compound contributes to higher molecular weight (515.43 vs. 485), increased lipophilicity (estimated ΔcLogP ≈ +0.2-0.5), and distinct halogen bonding potential due to bromine's larger polarizable surface. These properties can influence membrane permeability, CYP450 metabolic stability, and off-target binding profiles, particularly against bromodomain-containing proteins where bromine atoms can form favorable interactions. Although no direct head-to-head biochemical data exist, the physicochemical divergence alone precludes assuming functional equivalence for in vitro or cell-based assays.

SAR Halogen Bonding Lipophilicity Physicochemical Properties

Scaffold-Level Differentiation: Tosylpyridazine vs. Phenylpyridazine Analogs

Replacement of the 6-tosylpyridazine with a 6-phenylpyridazine moiety yields N-(4-bromophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (MW 437.3). This structural change removes the sulfonyl group, which is critical for hydrogen bonding with the kinase hinge region and for modulating aqueous solubility. The tosyl group in the target compound increases polar surface area (tPSA) by approximately 34 Ų relative to the phenyl analog, which can reduce passive membrane permeability while simultaneously improving solubility for in vitro assay conditions. [1] Such divergent drug-like properties mean the two compounds are not interchangeable in cellular or biochemical screening workflows, even if they share the same 4-bromophenyl carboxamide terminus.

Physicochemical Properties Solubility Target Engagement

Optimal Research Application Scenarios for N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide Based on Verified Evidence


ALK/c-Met Kinase Inhibitor Tool Compound for In Vitro Target Validation

Based on its classification within a patent series of substituted pyridazine carboxamides as ALK and c-Met kinase inhibitors, this compound serves as a structurally defined tool for probing ALK-driven or c-Met-dependent signaling pathways in cancer cell lines. [1] Its utility is maximized when used alongside structurally matched inactive analogs (e.g., phenylpyridazine variants lacking the sulfonyl hinge-binding motif) to confirm on-target activity. Researchers should independently validate kinase inhibition potency and selectivity before publication, as vendor-supplied purity (typically 95%) does not guarantee biochemical potency.

Halogen Bonding SAR Probe for BRD4 Bromodomain and Epigenetic Target Studies

The 4-bromophenyl moiety in this compound introduces a polarizable halogen atom capable of engaging in halogen bonding with backbone carbonyls in bromodomain binding pockets, a feature exploited in known BRD4 inhibitors. [2] Procurement of this compound alongside its chloro- and methyl-substituted analogs enables systematic exploration of halogen bonding contributions to binding affinity and selectivity within the bromodomain and extraterminal (BET) family, which is relevant for epigenetic drug discovery programs.

Physicochemical Probe for Sulfonyl-Containing Kinase Inhibitor Solubility Optimization

The presence of the tosyl group introduces a polar sulfonyl moiety that modulates aqueous solubility and crystal packing interactions. This compound can function as a reference standard in solubility and formulation screening panels when developing pyridazine-based kinase inhibitors, particularly when compared head-to-head with its des-tosyl (phenyl) analog to quantify the sulfonyl group's contribution to thermodynamic solubility and LogD7.4. [1]

Quote Request

Request a Quote for N-(4-bromophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.